Trityl isothiocyanate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Trityl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of trityl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction proceeds as follows:
C19H15Cl+KSCN→C20H15NCS+KCl
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Trityl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form trityl amine and carbon disulfide.
Reduction: Reduction of this compound can yield trityl amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically reacting under mild conditions.
Hydrolysis: This reaction can occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed:
Thiourea Derivatives: Formed through nucleophilic substitution.
Trityl Amine: Formed through hydrolysis or reduction.
Scientific Research Applications
Trityl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trityl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biological molecules. The compound can modify proteins and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Phenyl Isothiocyanate: Known for its use in amino acid sequencing.
Benzyl Isothiocyanate: Studied for its anticancer properties.
Allyl Isothiocyanate: Found in mustard oil and known for its pungent flavor and antimicrobial properties.
Properties
IUPAC Name |
[isothiocyanato(diphenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NS/c22-16-21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZHAUXTGFNYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169355 | |
Record name | Trityl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1726-94-9 | |
Record name | Trityl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trityl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trityl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of trityl isothiocyanate in solid-phase synthesis?
A1: this compound serves as a versatile building block in solid-phase synthesis. Primarily, it acts as a precursor for trityl thiosemicarbazide resin []. This resin facilitates the synthesis of various compounds, including:
- Supported isatin β-thiosemicarbazones: These compounds, along with their Mannich derivatives, can be efficiently synthesized using trityl thiosemicarbazide resin [].
- Thioureas: Reacting this compound with amines directly yields a variety of supported thioureas []. These thioureas can be further transformed into valuable compounds like 2-aminothiazole-5-carboxylates through reaction with methyl 2-chloroacetoacetate [].
Q2: How does photolysis of this compound contribute to understanding free radical behavior?
A2: Photolysis of this compound, when conducted in rigid glasses at extremely low temperatures (77 K), provides valuable insights into the formation and trapping of free radicals []. This technique allows researchers to:
- Study radical behavior in a controlled environment: The rigid glass matrix at low temperature traps these radicals, preventing their diffusion and further reactions. This trapping enables spectroscopic analysis (absorption and fluorescence) to identify the radicals and study their characteristics [].
- Discover new luminescence properties: This method led to the identification of new luminescence bands for the benzyl radical and the discovery of the lowest energy luminescence spectrum of the diphenylmethyl radical [].
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